3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring and the cyclopropyl group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 5-Cyclopropyl-1H-pyrazol-3-amine
- 3-Cyclopropyl-5-amino-1H-pyrazole
Uniqueness
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which enhance its chemical stability and reactivity. These structural features differentiate it from other similar compounds and contribute to its specific applications in various fields .
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-7(8)4-6(9-10)5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTBHCUBPSZHFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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